molecular formula C22H19NO B1638273 4-[(Methoxybenzylidene)amino]stilbene CAS No. 322413-12-7

4-[(Methoxybenzylidene)amino]stilbene

Cat. No. B1638273
CAS RN: 322413-12-7
M. Wt: 313.4 g/mol
InChI Key: AMWLHYSTQXHJRQ-QRXNLXSYSA-N
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Description

“4-[(Methoxybenzylidene)amino]stilbene” is a chemical compound with the molecular formula C22H19NO . It appears as a light yellow to yellow to orange powder or crystal . It is also known by other synonyms such as “4-(p-Anisalamino)stilbene” and "4-[(p-Anisylidene)amino]stilbene" .


Molecular Structure Analysis

The molecular weight of “this compound” is 313.4 g/mol . The InChI code for this compound is InChI=1S/C22H19NO/c1-24-22-15-11-20(12-16-22)17-23-21-13-9-19(10-14-21)8-7-18-5-3-2-4-6-18/h2-17H,1H3/b8-7+,23-17+ .


Physical And Chemical Properties Analysis

This compound is solid at 20 degrees Celsius . It has a mesomorphic range of 194 to 247 degrees Celsius and is almost transparent in hot toluene .

Scientific Research Applications

Intervalence Charge-Transfer Applications

Research by Barlow et al. (2005) on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including compounds similar to 4-[(Methoxybenzylidene)amino]stilbene, delves into their intervalence charge-transfer (IVCT) properties. These properties are crucial for understanding the electronic interactions in mixed-valence materials, which have applications in molecular electronics and photonics due to their unique electronic properties (Barlow et al., 2005).

Alzheimer's Disease Imaging Agents

A study by Ono et al. (2003) synthesized stilbene derivatives, including those structurally related to this compound, as potential imaging agents for detecting amyloid plaques in Alzheimer's disease. The research showed that some stilbene derivatives possess good binding affinities towards Abeta aggregates, suggesting their potential use in developing positron emission tomography (PET) imaging agents for Alzheimer's diagnosis (Ono et al., 2003).

Chemosensors for Cyanide Detection

Heying et al. (2015) developed a novel strategy using compounds like this compound as chromogenic chemosensors highly selective towards cyanide. These chemosensors change color in the presence of cyanide, offering a practical approach for detecting this hazardous substance in environmental and industrial settings (Heying et al., 2015).

Inhibition of Melanin Production

A study by Choi et al. (2002) found that derivatives of this compound could inhibit melanin production in vitro. This inhibition suggests potential applications for these compounds in developing skin whitening agents or treatments for hyperpigmentation disorders (Choi et al., 2002).

Antioxidant Activities

Wilson et al. (2008) investigated the antioxidant activities of methoxylated and hydroxylated stilbenes, including compounds related to this compound, in Caenorhabditis elegans. Methoxylation was found to enhance the bioactivity of stilbenes, indicating their potential as antioxidants in biological systems (Wilson et al., 2008).

Safety and Hazards

While specific safety and hazard information for “4-[(Methoxybenzylidene)amino]stilbene” is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing when handling chemical substances .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[(E)-2-phenylethenyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-24-22-15-11-20(12-16-22)17-23-21-13-9-19(10-14-21)8-7-18-5-3-2-4-6-18/h2-17H,1H3/b8-7+,23-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWLHYSTQXHJRQ-QRXNLXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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